molecular formula C9H9ClN2O B8027643 6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride CAS No. 1951444-59-9

6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride

Cat. No.: B8027643
CAS No.: 1951444-59-9
M. Wt: 196.63 g/mol
InChI Key: KOWJFPFSXDHPOZ-UHFFFAOYSA-N
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Description

6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design. The presence of the methyl group and the carbaldehyde functionality in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride typically involves the cyclization of N-propargylpyridiniums under basic conditions. One efficient method reported involves the use of sodium hydroxide (NaOH) to promote the cycloisomerization of N-propargylpyridiniums, yielding the desired imidazo[1,2-a]pyridine scaffold . This reaction is performed under ambient, aqueous, and metal-free conditions, making it a green and sustainable approach.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . These methods may require the use of metal catalysts such as copper, iron, gold, ruthenium, or palladium, and often involve undesirable solvents like N,N-dimethylformamide or acetonitrile . Recent advancements have focused on developing more environmentally friendly and efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and radical initiators for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. For example, imidazo[1,2-a]pyridine derivatives can inhibit c-MET kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of downstream signaling proteins involved in cell proliferation and survival . This makes them useful in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:

Uniqueness

6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group and the carbaldehyde functionality allows for versatile modifications and applications in various fields of research and industry .

Properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine-3-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c1-7-2-3-9-10-4-8(6-12)11(9)5-7;/h2-6H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWJFPFSXDHPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2C=O)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951444-59-9
Record name Imidazo[1,2-a]pyridine-3-carboxaldehyde, 6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951444-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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